

Application Notes and Protocols for Rimiducid in Preclinical Cytokine Release Syndrome Models

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Compound of Interest		
Compound Name:	Rimiducid	
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Introduction

Cytokine Release Syndrome (CRS) is a significant and potentially life-threatening toxicity associated with various immunotherapies, most notably Chimeric Antigen Receptor (CAR) T-cell therapy.[1][2] A key strategy to manage this adverse event is the incorporation of a "safety switch" into the therapeutic cells, which allows for their selective elimination in the event of severe toxicity. The inducible Caspase-9 (iCasp9) system, activated by the small molecule dimerizer **rimiducid** (also known as AP1903), is a clinically evaluated safety switch.[3][4] Upon administration, **rimiducid** dimerizes the iCasp9 molecules, initiating a signaling cascade that leads to the rapid apoptosis of the engineered T-cells.[5] This mechanism provides a method to control the population of therapeutic T-cells and consequently abrogate CRS.

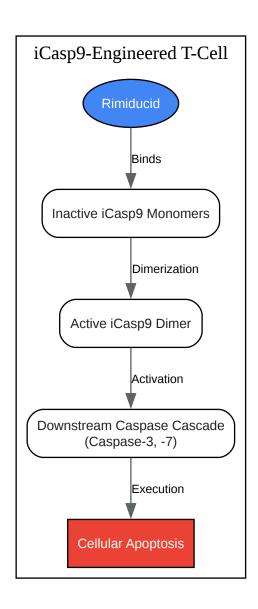
These application notes provide a summary of preclinical data and detailed protocols for utilizing **rimiducid** to control CRS in mouse models of CAR T-cell-induced toxicity.

Mechanism of Action

The iCasp9 safety switch is a modified human caspase-9 protein that lacks its natural dimerization domain and is instead fused to a drug-binding domain. In the absence of **rimiducid**, the iCasp9 monomers are inactive. Administration of **rimiducid**, a synthetic



homodimerizer, causes the binding and dimerization of the iCasp9 fusion proteins. This induced proximity is sufficient to activate the caspase-9, initiating the downstream apoptotic cascade, leading to selective elimination of the gene-modified cells.



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Caption: Rimiducid-mediated activation of the iCasp9 safety switch.

Preclinical Data Summary

The following tables summarize quantitative data from a key preclinical study investigating the dose-dependent effects of **rimiducid** on CAR T-cell levels and associated cytokine



concentrations in a xenograft mouse model.

Table 1: Rimiducid Dose-Dependent Reduction of CAR T-Cells in Raji-Bearing Mice

Rimiducid Dose (mg/kg)	Mean Reduction in CAR T-Cell Bioluminescence Signal (%)
5	>90
0.5	~75
0.05	~50
0.005	~25
0.0005	<10

Data adapted from a study where CAR T-cell levels were monitored by bioluminescence imaging following a single intraperitoneal injection of **rimiducid**. The study was conducted in Raji-tumor bearing mice exhibiting symptoms of CAR T-cell related toxicity.

Table 2: Effect of Rimiducid Titration on Serum Cytokine Levels

Rimiducid Dose (mg/kg)	IL-6 (pg/mL)	IFN-γ (pg/mL)	TNF-α (pg/mL)
Vehicle Control	High	High	High
Titrated Doses	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction

This table represents the observed trend of a dose-dependent decrease in key CRS-associated cytokines corresponding to the reduction in CAR T-cell numbers following **rimiducid** administration.

Experimental Protocols

Protocol 1: In Vivo Murine Model of CAR T-Cell Induced Cytokine Release Syndrome



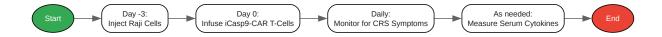
This protocol describes the establishment of a xenograft mouse model to induce CRS using CAR T-cells targeting a B-cell malignancy.

Materials:

- Immunodeficient mice (e.g., NSG)
- Human B-cell lymphoma cell line (e.g., Raji), optionally expressing a reporter gene like luciferase
- Human T-cells transduced with a CAR construct targeting an antigen on the lymphoma cells (e.g., CD19) and co-expressing the iCasp9 suicide gene.
- Sterile Phosphate-Buffered Saline (PBS)
- Standard animal housing and handling equipment

Procedure:

- Tumor Engraftment: On day -3, intravenously or intraperitoneally inject immunodeficient mice with 0.25 x 10⁶ to 1 x 10⁶ Raji cells in 100-200 μ L of sterile PBS.
- CAR T-Cell Administration: On day 0, administer the iCasp9-CAR T-cells intravenously. A
 typical dose ranges from 1 x 10⁶ to 10 x 10⁶ cells per mouse, depending on the desired
 severity of CRS.
- Monitoring for CRS: Beginning 24 hours after CAR T-cell administration, monitor the mice daily for clinical signs of CRS, which may include weight loss, ruffled fur, hunched posture, and reduced mobility.
- Confirmation of CRS: CRS can be confirmed by measuring serum levels of human and murine cytokines (e.g., IL-6, IFN-γ, TNF-α) through ELISA or multiplex bead array. Blood samples can be collected via tail vein or retro-orbital bleeding at predetermined time points.





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Caption: Experimental workflow for inducing CRS in a mouse model.

Protocol 2: Rimiducid Administration for the Control of CRS

This protocol outlines the procedure for administering **rimiducid** to mitigate CRS in the established mouse model.

Materials:

- Rimiducid (AP1903) sterile solution
- Vehicle control (e.g., sterile PBS)
- Mice exhibiting signs of CRS (from Protocol 1)
- Syringes and needles for intraperitoneal injection

Procedure:

- **Rimiducid** Preparation: Prepare a stock solution of **rimiducid** and dilute it to the desired final concentrations in a sterile vehicle.
- Dose Determination: The effective dose of **rimiducid** can be titrated to achieve the desired level of CAR T-cell elimination. A high dose (e.g., 5 mg/kg) can lead to near-complete ablation, while lower doses will result in partial depletion.
- Administration: When mice exhibit clear signs of CRS (e.g., >10% body weight loss), administer a single intraperitoneal injection of the prepared rimiducid solution or vehicle control.
- Post-Treatment Monitoring: Continue to monitor the mice daily for reversal of CRS symptoms, including weight regain and improved clinical score.
- Efficacy Assessment: At selected time points post-**rimiducid** administration (e.g., 24, 48, and 72 hours), collect blood samples to quantify the reduction in CAR T-cell numbers (if they



express a fluorescent marker for flow cytometry or via qPCR for the transgene) and the decrease in serum cytokine levels.

Concluding Remarks

The iCasp9/**rimiducid** system provides a potent and titratable safety mechanism for controlling the adverse effects of CAR T-cell therapy, including CRS. The preclinical data and protocols presented here offer a framework for researchers to evaluate the efficacy of this safety switch in their own models. The ability to modulate the level of CAR T-cell depletion through **rimiducid** dose titration is a key advantage, potentially allowing for the mitigation of toxicity while preserving a therapeutic cell population for continued anti-tumor activity.

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